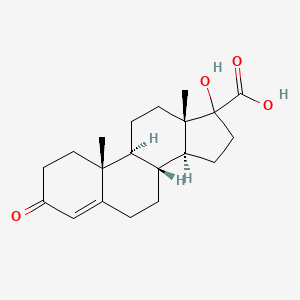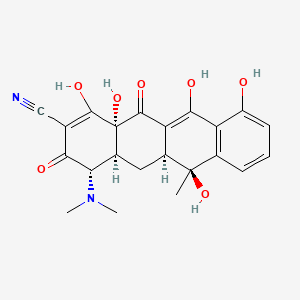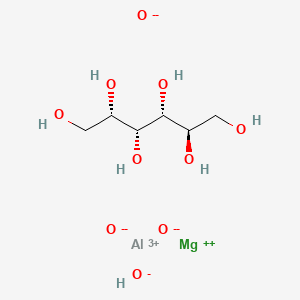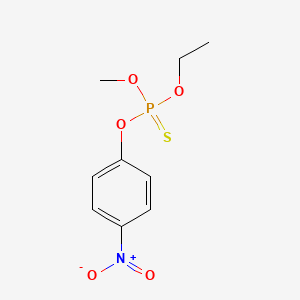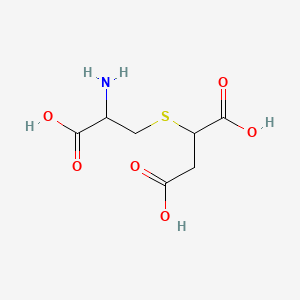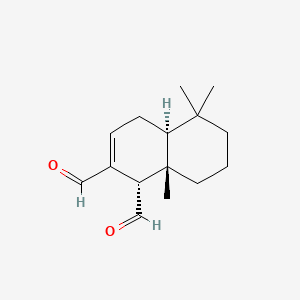
Epipolygodial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epipolygodial is a natural product found in Canella winterana, Cinnamosma macrocarpa, and other organisms with data available.
Scientific Research Applications
1. Anticancer Activities
Epipolygodial has been found to have significant antiproliferative potency against cancer cells, exceeding that of polygodial. It maintains its effectiveness against apoptosis-resistant and multidrug-resistant cancer cells. This is due to its ability to act as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and its potential for covalent modification of biological molecules with natural products (Dasari et al., 2015).
2. Activity Against Trypanosoma Cruzi
Epipolygodial and its analogues have shown low micromolar potency against all three forms of Trypanosoma cruzi, a parasite responsible for Chagas disease. This includes effectiveness against amastigotes, trypomastigotes, and epimastigotes. Some synthetic analogues compare favorably with clinically approved drugs (Turner et al., 2019).
3. Effects on Intracellular Free Ca2+ Concentration
Studies on human neuroblastoma SH-SY5Y cells have shown that epipolygodial affects the intracellular free Ca2+ concentration, albeit at higher concentrations compared to other sesquiterpenoid unsaturated dialdehydes. This indicates a potential role in influencing cellular signaling pathways related to calcium concentration (Forsby et al., 1994).
4. Antimicrobial and Cytotoxic Activities
Epipolygodial has demonstrated antimicrobial, algaecidal, cytotoxic, and mutagenic activities. Its activity spectrum includes antifungal and antibacterial properties. Derivatization of epipolygodial to less polar compounds has been found to enhance these effects (Anke & Sterner, 1991).
properties
Product Name |
Epipolygodial |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13+,15-/m1/s1 |
InChI Key |
AZJUJOFIHHNCSV-VNHYZAJKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@H]2C=O)C=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
synonyms |
1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde epipolygodial polygodial |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



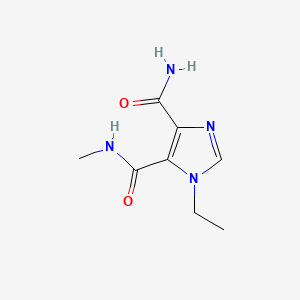
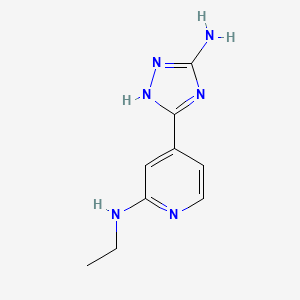
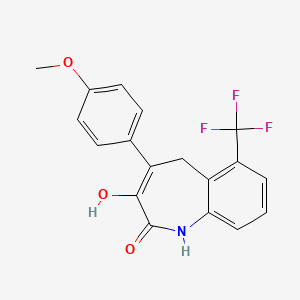
![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)
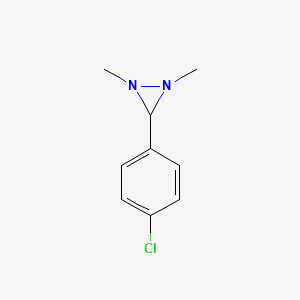
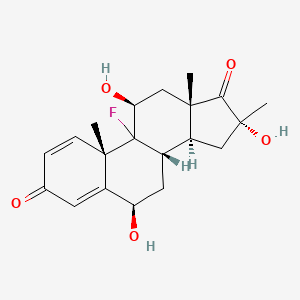
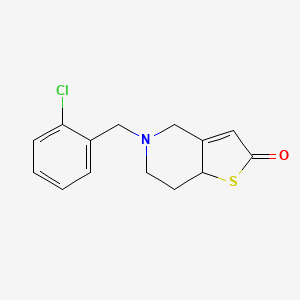
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
